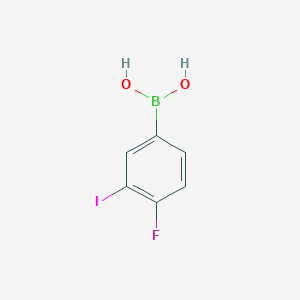

4-Fluoro-3-iodophenylboronic acid

Description

Properties

Molecular Formula |

C6H5BFIO2 |

|---|---|

Molecular Weight |

265.82 g/mol |

IUPAC Name |

(4-fluoro-3-iodophenyl)boronic acid |

InChI |

InChI=1S/C6H5BFIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H |

InChI Key |

FDZRTFJYHMLZGP-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)I)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro 3 Iodophenylboronic Acid

The synthesis of 4-fluoro-3-iodophenylboronic acid, a key building block in organic synthesis, leverages several strategic approaches. These methods are primarily centered around the carefully orchestrated introduction of boron and halogen functionalities onto an aromatic scaffold. The main strategies include the borylation of pre-halogenated aryl compounds and the regioselective halogenation of existing phenylboronic acid precursors.

Reactivity Profiles and Mechanistic Insights of 4 Fluoro 3 Iodophenylboronic Acid

Contributions to Cross-Coupling Reactions

4-Fluoro-3-iodophenylboronic acid is a valuable reagent in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring both a fluorine and an iodine atom on the phenyl ring, allows for selective and sequential functionalization, making it a versatile building block for complex molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. libretexts.orgyoutube.com this compound is an excellent substrate for this reaction, offering a platform for the synthesis of fluorinated biaryl compounds, which are of significant interest in medicinal chemistry and materials science. mdpi.com

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The presence of both fluorine and iodine on the aryl ring of this compound introduces specific electronic and steric effects that influence the kinetics and thermodynamics of each step.

The initial step of the catalytic cycle involves the oxidative addition of the aryl halide to a low-valent palladium(0) complex. youtube.com In the case of substrates like this compound, the C-I bond is significantly weaker than the C-F bond, leading to preferential oxidative addition at the C-I position. The rate of oxidative addition is influenced by the electron density of the aryl halide and the nature of the palladium catalyst. Generally, monoligated palladium species are considered to be more reactive in oxidative addition than their bisligated counterparts. researchgate.net The presence of the electron-withdrawing fluorine atom can influence the electron density at the iodine-bearing carbon, potentially affecting the rate of this step. chemrxiv.org

It has been observed that the oxidative addition of aryl halides to palladium(0) is often the rate-determining step in the catalytic cycle. uwindsor.ca The nature of the halide plays a crucial role, with the reactivity order typically being I > Br > Cl > F. researchgate.net This selectivity is a key feature when utilizing dihalogenated substrates.

Following oxidative addition, the resulting arylpalladium(II) halide complex undergoes transmetalation with the organoboron reagent. youtube.com This step involves the transfer of the organic group from the boron atom to the palladium center. The rate of transmetalation is often the rate-determining step in Suzuki couplings, especially with C(sp3)-hybridized boronic reagents. nih.govnih.gov

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the new carbon-carbon bond, and the palladium(0) catalyst is regenerated. youtube.com The electronic properties of the ligands and the aryl groups influence the rate of reductive elimination. Electron-deficient metal centers generally undergo more facile reductive elimination. researchgate.netnih.gov

In the context of halogen-substituted biaryls, the nature of the halogen can impact the rate and thermodynamics of reductive elimination. While the reductive elimination of aryl iodides is thermodynamically less favored than that of aryl chlorides, the kinetic barriers can be influenced by the ligand system. nih.gov For instance, the use of bulky phosphine (B1218219) ligands can facilitate C-X bond reductive elimination. researchgate.net

The choice of ligand is paramount in optimizing the efficiency and selectivity of Suzuki-Miyaura reactions. organic-chemistry.org Ligands not only stabilize the palladium catalyst but also modulate its reactivity and selectivity throughout the catalytic cycle.

For couplings involving challenging substrates, such as those with multiple halogen substituents or sterically hindered partners, specialized ligand systems are often employed. Bulky, electron-rich phosphine ligands, such as dialkylbiaryl phosphines (e.g., SPhos), have proven to be highly effective in promoting the coupling of a wide range of aryl chlorides and bromides, often at low catalyst loadings and room temperature. nih.gov These ligands are thought to promote the formation of highly reactive, monoligated palladium species. nih.gov

In some cases, the choice of ligand can even invert the expected chemoselectivity. For example, in the coupling of 3-bromo-4-trifloyl-thiophenes, Pd(PPh₃)₄ showed selectivity for the triflate group, while Pd(tBu₃P)₂ favored reaction at the bromide. researchgate.net This highlights the profound influence of the ligand on the reaction outcome. For fluorinated substrates, specific catalyst systems have been developed to achieve high yields. For instance, the coupling of pentafluorophenylboronic acid, an inactive substrate under normal conditions, was successfully achieved using a Pd(PPh₃)₄/CsF/Ag₂O or Pd₂(dba)₃/P(t-Bu)₃/CsF/Ag₂O system. nih.gov

The development of heterogeneous catalysts, such as palladium nanoparticles supported on modified graphene, also shows promise for the synthesis of fluorinated biphenyl (B1667301) derivatives via Suzuki-Miyaura coupling, offering the advantage of catalyst recyclability. mdpi.com

Ligand Systems and Catalyst Architectures for Enhanced Reactivity

Homogeneous Palladium Catalyst Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the choice of catalyst is paramount to its success. For the coupling of substrates like this compound, homogeneous palladium catalyst systems are frequently employed due to their high activity and tunability. These systems consist of a palladium precursor and a supporting ligand, which together form the active catalytic species in the reaction medium.

The efficacy of these catalysts stems from the ligand's ability to influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov Bulky and electron-rich phosphine ligands, in particular, have been shown to enhance reaction rates and expand the scope of possible coupling partners. nih.gov The electronic properties of these ligands can be finely tuned to stabilize the palladium center and facilitate the desired bond formations.

Commonly used palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). nih.gov These are often paired with specialized ligands from the dialkylbiarylphosphine family, such as SPhos, XPhos, and RuPhos, which have demonstrated broad utility and high efficiency. nih.govnih.gov The combination of a palladium source and a well-chosen ligand allows for the successful coupling of challenging substrates, including those with various functional groups, under relatively mild conditions. nih.govnih.gov

Table 1: Examples of Homogeneous Palladium Catalyst Systems in Suzuki-Miyaura Couplings This table presents representative catalyst systems and conditions, which are generally applicable to couplings involving arylboronic acids.

| Palladium Precursor | Ligand | Typical Base | Typical Solvent | Reference |

|---|

Heterogeneous and Nanoparticle-Supported Catalysts

In the pursuit of more sustainable and economically viable chemical processes, heterogeneous catalysts have emerged as a powerful alternative to their homogeneous counterparts. These catalysts, where the active palladium species is immobilized on a solid support, offer significant advantages, most notably the ease of separation from the reaction mixture and the potential for catalyst recycling.

For the synthesis of fluorinated biphenyls, palladium nanoparticles supported on carboxyl-modified graphene (G-COOH-Pd) have proven to be a versatile and effective heterogeneous catalyst system. mdpi.com This approach combines the high surface area and electronic properties of the graphene support with the catalytic prowess of palladium nanoparticles. Such catalysts have been successfully used in the Suzuki-Miyaura coupling of 4-fluorophenylboronic acid with various aryl bromides, demonstrating high conversion rates. mdpi.com

A key metric for heterogeneous catalysts is their reusability. Studies have shown that systems like G-COOH-Pd can be recovered and reused for multiple reaction cycles with only a minor loss in catalytic activity. For instance, in the reaction between 1-bromo-4-fluorobenzene (B142099) and 4-fluorophenylboronic acid, the catalyst maintained high performance over five consecutive cycles, with the conversion rate decreasing by less than 8%. mdpi.com Another widely used heterogeneous catalyst is palladium on carbon (Pd/C), which can effectively catalyze Suzuki-Miyaura couplings without the need for additional ligands. nih.gov

Table 2: Recyclability of G-COOH-Pd-10 Catalyst Conversion data for the reaction of 1-bromo-4-fluorobenzene and 4-fluorophenylboronic acid at 110 °C.

| Catalytic Cycle | Conversion (3h) | Conversion (48h) | Reference |

|---|

Ligand-Free and Green Chemistry Approaches

The principles of green chemistry encourage the development of chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of the Suzuki-Miyaura reaction, this has led to the development of ligand-free and solvent-minimized approaches. Phosphine ligands, while effective, can be expensive, toxic, and air-sensitive. Therefore, eliminating their need is a significant step towards a more sustainable protocol.

Ligand-free Suzuki-Miyaura couplings can be achieved using heterogeneous catalysts like palladium on carbon (Pd/C), which allows for the synthesis of various biaryl derivatives in good to excellent yields without an external ligand. nih.gov Other innovative approaches have explored the use of non-traditional additives and media. For example, iodine has been found to be an effective additive for accelerating Suzuki-type couplings in polyethylene (B3416737) glycol (PEG-400), a biodegradable and low-toxicity solvent. researchgate.net

One of the most novel green chemistry protocols involves performing the reaction in a "water extract of banana" (WEB). rsc.org This remarkable system allows for palladium acetate-catalyzed, ligand-free couplings to proceed at room temperature in the absence of any external base, promoter, or organic solvent, often with very short reaction times. rsc.org These methods highlight a significant shift towards environmentally benign synthetic strategies.

Influence of Reaction Medium and Additives

Role of Water in Cross-Coupling Efficiency

Water plays a multifaceted and critical role in the Suzuki-Miyaura cross-coupling reaction. Often used as a co-solvent with organic solvents like dioxane, toluene, or THF, water can have a remarkable rate-accelerating effect. researchgate.netnih.gov This promotion is thought to arise from several factors, including the facilitation of base dissolution and the interaction with the boronic acid, which can aid the crucial transmetalation step in the catalytic cycle. nih.govnih.gov Reactions performed in aqueous media or with added water often proceed faster and more efficiently than those in strictly anhydrous conditions. researchgate.netarkat-usa.org

Base Selection and Its Impact on Reaction Outcomes

The presence of a base is a non-negotiable requirement for the Suzuki-Miyaura reaction to proceed. The primary role of the base is to activate the organoboronic acid. Computational and experimental studies suggest that the catalytic cycle typically begins with the reaction between the base and the boronic acid. nih.gov This interaction forms a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which is then competent to undergo transmetalation with the palladium(II) halide complex. nih.gov

The choice of base can have a profound impact on the reaction's efficiency, rate, and even the product distribution. Common bases used in these couplings include inorganic carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). nih.gov Potassium phosphate (B84403) (K₃PO₄) is often favored for its effectiveness in coupling a wide range of substrates, including those with sensitive functional groups. nih.govnih.gov The strength and solubility of the base are key factors; a base must be strong enough to form the boronate but not so strong as to cause degradation of the reactants or catalyst. The optimal base is often determined empirically for a specific set of substrates and reaction conditions.

Substrate Scope and Functional Group Tolerance in Suzuki-Miyaura Couplings

A major advantage of the Suzuki-Miyaura cross-coupling is its exceptionally broad substrate scope and high tolerance for a wide variety of functional groups. nih.govnih.govnih.gov This versatility allows for the direct coupling of complex molecules without the need for extensive protecting group strategies, making it a highly convergent and efficient method for constructing C-C bonds.

In the context of this compound, the reaction's success depends on its compatibility with various coupling partners. Studies on the closely related 4-fluorophenylboronic acid have demonstrated its utility in reactions with a range of substituted aryl bromides. mdpi.com Research shows that the electronic nature of the substituents on the boronic acid can influence reactivity; for example, the electron-withdrawing fluorine atom in 4-fluorophenylboronic acid leads to high conversion rates. mdpi.com

Furthermore, the position of substituents on the aryl halide coupling partner does not appear to have a significant steric influence on reactivity, allowing for the synthesis of various difluorinated biphenyls. mdpi.com The reaction generally tolerates functional groups such as esters, ketones, nitriles, and nitro groups on either coupling partner, solidifying its status as a robust and widely applicable synthetic tool. nih.govnih.gov

Table 3: Substrate Scope for Coupling of 4-Fluorophenylboronic Acid with Various Aryl Halides Data from reactions catalyzed by G-COOH-Pd-10, demonstrating functional group and positional tolerance. mdpi.com

| Aryl Halide Partner | Conversion (110 °C, 48h) | Reference |

|---|

Other Metal-Catalyzed Cross-Coupling Reactions Relevant to Halogenated Arylboronic Acids

The unique structure of this compound, featuring both an iodine atom and a boronic acid group on an aromatic ring, makes it a versatile substrate for a variety of metal-catalyzed cross-coupling reactions. The reactivity is dichotomous: the carbon-iodine bond is susceptible to reactions typical for aryl halides, while the carbon-boron bond can participate in Suzuki-Miyaura-type couplings. This section explores reactions primarily involving the halogen moiety, which is a key feature of halogenated arylboronic acids.

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org For this compound, the highly reactive carbon-iodine bond is the primary site for this transformation. The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl, making the iodo-substituent an excellent leaving group for this reaction, often allowing for mild reaction conditions, such as room temperature. wikipedia.orgnih.gov

The standard Sonogashira coupling is co-catalyzed by palladium and copper complexes. organic-chemistry.org The catalytic cycle involves two interconnected parts: the palladium cycle and the copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl iodide (this compound). Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. Subsequent reductive elimination from the palladium center yields the arylalkyne product and regenerates the active palladium(0) catalyst. libretexts.org

Table 1: Key Features of the Sonogashira Coupling

| Feature | Description | Relevance to this compound |

|---|---|---|

| Catalyst System | Typically a palladium(0) complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI). organic-chemistry.org | Standard catalysts are effective for the C-I bond. |

| Reaction Site | The carbon-halogen bond. | The C-I bond is highly reactive, favored over the C-F and C-B bonds. wikipedia.org |

| Coupling Partner | A terminal alkyne (R-C≡CH). libretexts.org | A wide range of alkynes can be coupled to the 3-position of the ring. |

| Base | An amine base, such as triethylamine (B128534) or diisopropylamine, is required. organic-chemistry.org | The base deprotonates the alkyne and neutralizes the hydrogen halide formed. |

Oxidative variants of the Sonogashira reaction have been developed that directly couple arylboronic acids with terminal alkynes. researchgate.net These methods often use a palladium catalyst and an oxidant, such as a silver salt or molecular oxygen, to facilitate the catalytic cycle. researchgate.net In such a scenario, the boronic acid moiety of this compound would be the reactive site. Furthermore, gold-catalyzed Sonogashira-type reactions have emerged, utilizing a Au(I)/Au(III) catalytic cycle in the presence of an oxidant like Selectfluor®. nih.govd-nb.info

The Heck-Mizoroki reaction provides a method for the arylation of alkenes. wikipedia.org In the context of this compound, the reaction occurs between the aryl iodide moiety and an alkene in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction is a cornerstone of C-C bond formation, creating a substituted alkene by replacing a vinylic hydrogen with the aryl group. wikipedia.org

The catalytic cycle begins with the oxidative addition of the C-I bond to a palladium(0) catalyst. The resulting arylpalladium(II) complex then coordinates to the alkene. This is followed by a migratory insertion of the aryl group onto the alkene (syn-addition). The final steps involve a β-hydride elimination to form the product and a hydridopalladium complex, which is then reductively eliminated by the base to regenerate the Pd(0) catalyst. nih.gov The regioselectivity of the addition to the alkene is primarily governed by steric factors. mdpi.com

Domino processes involving the Heck reaction allow for the rapid construction of complex molecular architectures from simple precursors. nih.govnih.gov For a substrate like this compound, a domino sequence could be envisioned where an initial Heck reaction at the iodine position is followed by a subsequent intramolecular cyclization or another intermolecular cross-coupling, such as a Suzuki reaction involving the boronic acid group. nih.govacs.org For instance, a palladium-catalyzed domino addition-cyclization of arylboronic acids with specific alkynes has been developed to synthesize heterocyclic compounds like 1,2-oxaphospholenes. acs.org

The iodine atom of this compound also enables its participation in other pivotal cross-coupling reactions, namely the Stille and Negishi couplings.

The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) compound, catalyzed by palladium. organic-chemistry.orgwikipedia.org The reaction is valued for its tolerance of a wide array of functional groups. openochem.orgthermofisher.com In this case, this compound would serve as the organohalide partner. The mechanism follows the classic cross-coupling pathway: oxidative addition of the C-I bond to Pd(0), transmetalation of an organic group from the organostannane reagent to the palladium center, and finally, reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org

The Negishi coupling utilizes an organozinc reagent as the coupling partner for the organic halide, catalyzed by either palladium or nickel. wikipedia.orgorganic-chemistry.org Organozinc compounds are generally more reactive than their organotin and organoboron counterparts, though they are also more sensitive to air and moisture. youtube.com The reaction mechanism is analogous to the Stille coupling, involving oxidative addition, transmetalation (from zinc to palladium), and reductive elimination. youtube.comyoutube.com The Negishi coupling is particularly useful for coupling sp³, sp², and sp carbon atoms. wikipedia.org

Table 2: Comparison of Stille and Negishi Coupling Potential

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

|---|---|---|---|

| Stille Coupling | Organostannane (R-SnR'₃) | Palladium | High functional group tolerance; air and moisture stable reagents; toxicity of tin byproducts is a drawback. organic-chemistry.orgthermofisher.com |

| Negishi Coupling | Organozinc (R-ZnX) | Palladium or Nickel | High reactivity; broad scope; reagents are moisture and air sensitive. wikipedia.orgyoutube.com |

Reactivity of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is the defining functional group of this class of compounds and possesses its own distinct reactivity, centered on the Lewis acidic nature of the boron atom.

In aqueous solutions, boronic acids exist in equilibrium between a neutral, sp²-hybridized trigonal planar form and an anionic, sp³-hybridized tetrahedral boronate form, created by the addition of a hydroxide (B78521) ion. aablocks.comnih.gov The position of this equilibrium is pH-dependent and is characterized by the pKa of the boronic acid. The presence of electron-withdrawing substituents, such as the fluorine and iodine atoms in this compound, increases the Lewis acidity of the boron atom, thereby lowering its pKa value compared to unsubstituted phenylboronic acid. nih.gov

Boronic acids can undergo reversible esterification with alcohols to form boronic esters (also known as boronate esters). wikipedia.orgwikipedia.org This is a condensation reaction that releases water. The equilibrium can be shifted by controlling the concentration of reactants or by removing water from the system. wikipedia.org

Furthermore, boronic acids are prone to dehydration, where three molecules can self-condense to form a six-membered cyclic anhydride (B1165640) known as a boroxine (B1236090). wikipedia.orgnih.gov This is also a reversible, equilibrium-driven process. researchgate.net Many commercially available arylboronic acids exist as a mixture of the free acid and the corresponding boroxine. sigmaaldrich.com For most applications, such as Suzuki coupling, the boroxine and the free acid are often used interchangeably as the boroxine readily hydrolyzes back to the monomeric acid in the presence of water. sigmaaldrich.com

Equilibria of the Boronic Acid Moiety:

Hydroxide Addition: R-B(OH)₂ + H₂O ⇌ [R-B(OH)₃]⁻ + H⁺ wikipedia.org

Anhydride (Boroxine) Formation: 3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O nih.gov

A particularly important reaction of boronic acids is their ability to form cyclic boronate esters with 1,2- and 1,3-diols. researchgate.net This reaction is rapid, reversible, and forms stable five-membered (1,3,2-dioxaborolane) or six-membered (1,3,2-dioxaborinane) rings, respectively. aablocks.comwikipedia.org The formation of these cyclic esters is often more favorable than esterification with simple monofunctional alcohols.

This property is widely exploited for several purposes:

Protection: The boronic acid group can be protected by converting it into a cyclic ester, for example, with pinacol (B44631) (2,3-dimethylbutane-2,3-diol) to form a stable pinacol boronate ester. This is a common strategy in multi-step synthesis to prevent unwanted side reactions of the boronic acid group. nih.gov

Sensing: The reversible binding to diols forms the basis for sensors, particularly for saccharides, which contain multiple diol units. wikipedia.org

Dynamic Covalent Chemistry: The reversible nature of the boronate ester bond makes it a key component in the construction of dynamic materials like self-healing hydrogels and vitrimers. nih.govresearchgate.net

The equilibrium of cyclic ester formation is influenced by pH, the concentration of the diol, and the electronic properties of the boronic acid. aablocks.comacs.org The increased Lewis acidity of this compound would be expected to influence the equilibrium constant for the formation of these cyclic derivatives.

Reactivity of the Aromatic Halogens (Fluorine and Iodine)

The presence of two different halogen atoms on the phenyl ring of this compound imparts distinct and often complementary reactivity to the molecule. The electronic properties and leaving group abilities of fluorine and iodine play a crucial role in directing the outcome of various chemical transformations.

The fluorine atom at the C4 position significantly influences the electronic environment of the aromatic ring through a combination of inductive and resonance effects. nih.gov Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring. This deactivation can make the ring less susceptible to electrophilic aromatic substitution.

However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system, resulting in a +M (mesomeric or resonance) effect. While generally weaker than its inductive effect, this resonance donation can influence the regioselectivity of reactions. In the context of arylboronic acids, the introduction of a fluorine substituent generally increases their acidity. nih.gov For instance, the pKa of unsubstituted phenylboronic acid is 8.86, and the introduction of fluorine atoms tends to lower this value, making the boronic acid more acidic. nih.gov This increased acidity can be advantageous in certain applications. nih.gov

The electronic perturbations caused by the fluorine atom are not always straightforward to predict and can lead to unique chemical properties. acs.org For example, in electrophilic fluorination reactions of arylboronic acids, electron-donating groups typically favor ipso-substitution (replacement of the boronic acid group). organic-chemistry.orgnih.gov Conversely, the presence of strong electron-withdrawing groups at the para-position can lead to a mixture of products due to competing directing effects. organic-chemistry.orgnih.gov

The iodine atom at the C3 position serves as a highly effective leaving group in a variety of cross-coupling reactions, a cornerstone of modern organic synthesis. The reactivity of halogens as leaving groups in palladium-catalyzed reactions generally follows the trend: I > Br ~ OTf > Cl. nih.gov The carbon-iodine bond is weaker than carbon-bromine and carbon-chlorine bonds, making it more susceptible to oxidative addition to a low-valent metal catalyst, such as palladium(0), which is often the rate-determining step in cross-coupling cycles. This high reactivity allows for selective transformations at the C-I bond while leaving the more robust C-F bond intact. nih.gov

This differential reactivity is a key feature exploited in sequential cross-coupling strategies, where the more reactive iodine is displaced in a first step, followed by a subsequent reaction at a less reactive site. nih.gov The ability of iodine to act as a good leaving group makes this compound a valuable building block for the synthesis of complex, polysubstituted aromatic compounds.

Furthermore, the iodine atom can also serve as an electrophilic center. Hypervalent iodine reagents, for example, are known to be powerful oxidizing agents and electrophiles. frontiersin.orgfrontiersin.orgrsc.org In some contexts, the iodine atom in aryl iodides can participate in reactions where it is attacked by a nucleophile, particularly when activated by an appropriate reagent. Diaryliodonium salts, which can be prepared from aryl iodides, are excellent arylating agents due to the good leaving group ability of the iodonium (B1229267) group. frontiersin.orgresearchgate.net

Radical Additions Involving Arylboronic Acids

In recent years, arylboronic acids have been recognized as valuable precursors for the generation of aryl radicals under oxidative conditions. rsc.org This reactivity provides an alternative to traditional methods for forming aryl radicals, such as from diazonium salts, and avoids the use of toxic tin reagents often employed in radical cyclizations. acs.org

The generation of aryl radicals from arylboronic acids can be achieved using various oxidizing agents, with systems like manganese(III) acetate or a combination of a silver(I) salt and a persulfate co-oxidant being particularly effective. rsc.orgnih.govacs.org These methods are often characterized by their mild reaction conditions, including the use of water as a solvent, open-to-air setups, and scalability. acs.org

Once generated, the aryl radical derived from this compound can participate in a variety of radical addition reactions. For instance, these radicals can add to olefins to form new carbon-carbon bonds. nih.gov Such reactions can be conducted under oxidative conditions, sometimes incorporating oxygen to yield arylhydroxylation products. nih.gov The intramolecular version of this process, known as a Pschorr-type cyclization, allows for the synthesis of polycyclic scaffolds. acs.org

The scope of these radical reactions is broad, tolerating a range of functional groups on both the arylboronic acid and the radical acceptor. acs.orgacs.org This tolerance makes the radical-mediated transformations of arylboronic acids a versatile tool for the rapid construction of complex molecular architectures. acs.org

Applications of 4 Fluoro 3 Iodophenylboronic Acid in Advanced Organic Transformations

A Versatile Chemical Building Block for Complex Molecules

Organic building blocks are essential components for the modular, bottom-up assembly of molecular structures, finding widespread use in medicinal chemistry, organic synthesis, and materials science. sigmaaldrich.com Boronic acids, in particular, are highly valued as building blocks due to their stability, generally low toxicity, and versatile reactivity in a multitude of chemical reactions. nih.gov The structure of 4-fluoro-3-iodophenylboronic acid makes it an especially powerful building block. The presence of three distinct functional groups—the fluorine, iodine, and boronic acid moieties—allows for a series of selective, stepwise reactions. This "orthogonal" reactivity enables chemists to introduce different molecular fragments at specific positions on the phenyl ring, facilitating the construction of highly complex and precisely defined three-dimensional molecules. sciencedaily.comchemistryworld.com

The incorporation of fluorine into organic molecules can significantly alter their physical and chemical properties, such as lipophilicity, metabolic stability, and acidity, with minimal steric impact. sigmaaldrich.com This makes fluorinated building blocks like this compound particularly attractive in the development of pharmaceuticals and agrochemicals. sigmaaldrich.com

Synthesis of Diverse Biaryl and Fluorinated Biphenyl (B1667301) Derivatives

A primary application of this compound is in the synthesis of biaryl and fluorinated biphenyl derivatives. These structural motifs are prevalent in many biologically active compounds and advanced materials. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, is frequently employed for this purpose. nih.gov

In this context, the boronic acid functional group of this compound readily participates in palladium-catalyzed cross-coupling reactions with various aryl halides or triflates. This allows for the efficient formation of a carbon-carbon bond, leading to the creation of a biphenyl scaffold. The fluorine and iodine atoms on the original ring remain intact during this process, providing further handles for subsequent chemical modifications. For instance, the iodine atom can be utilized in a second cross-coupling reaction, such as another Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination reaction, to introduce additional diversity and complexity to the molecular structure. Symmetrical fluoroalkylated 4,4'-biphenyl derivatives have been synthesized and their liquid crystalline properties studied. sctunisie.org

Preparation of Specialty Organic Compounds

The unique reactivity of this compound has been harnessed for the synthesis of highly specialized organic compounds with tailored properties.

Pleuromutilin (B8085454) Derivatives via Click Chemistry

Pleuromutilin and its derivatives are a class of antibiotics that inhibit bacterial protein synthesis. nih.govresearchgate.net The development of new pleuromutilin derivatives is an active area of research aimed at combating antibiotic resistance. researchgate.netnih.gov While direct synthesis of pleuromutilin derivatives using this compound via click chemistry is not explicitly detailed in the provided search results, the synthesis of other fluorinated pleuromutilin derivatives highlights the importance of introducing fluorine into these molecules. mdpi.comresearchgate.net For example, a novel pleuromutilin derivative containing a 4-fluorophenyl group has been synthesized and shown to have potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net The introduction of fluorine can enhance the metabolic stability and antibacterial activity of these compounds. mdpi.com

Liquid Crystalline Polyacetylene Derivatives

The synthesis of liquid crystalline materials is another area where fluorinated building blocks play a crucial role. Symmetrical 4,4'-biphenyl derivatives containing perfluoroalkyl chains have been shown to exhibit liquid crystalline properties. sctunisie.org The thermal stability and mesophase behavior of these materials are influenced by the nature of the spacer linking the fluorinated chain to the biphenyl core. sctunisie.org Although a direct synthesis of liquid crystalline polyacetylene derivatives using this compound is not described, its potential as a precursor for fluorinated biphenyls suggests its utility in creating monomers for such polymers. The rigid biphenyl core and the influence of the fluorine substituent could be exploited to design novel liquid crystalline materials with specific phase behaviors.

Contributions to Advanced Materials Science and Organic Electronics

The properties endowed by the fluorine atom make this compound a valuable component in the design of advanced materials. sigmaaldrich.comambeed.com In organic electronics, the introduction of fluorine into organic semiconductors can modulate their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This fine-tuning is critical for optimizing the performance of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices. The ability to create fluorinated biaryl structures through reactions involving this compound provides a pathway to new materials with enhanced stability and charge-transport characteristics.

Integration into Complex Reaction Cascades and Multi-Component Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient approach to molecular synthesis. mdpi.com These reactions are characterized by high atom economy and the ability to generate molecular diversity in a time- and resource-effective manner. mdpi.com The distinct reactive sites on this compound make it an ideal candidate for integration into complex reaction cascades and MCRs.

For instance, a synthetic sequence could be envisioned where the boronic acid first participates in a Suzuki-Miyaura coupling, followed by a subsequent reaction at the iodine position, all within a single pot or a streamlined sequence. This approach avoids the need for isolation and purification of intermediates, leading to a more efficient and "green" synthetic process. nih.gov The development of such cascade reactions involving versatile building blocks like this compound is a key area of focus in modern organic synthesis. nih.gov One-step multicomponent reactions involving boronic acids have been developed to synthesize stereogenic-at-boron fluorochromes. rsc.org

Future Directions and Emerging Research Avenues for 4 Fluoro 3 Iodophenylboronic Acid

Development of Sustainable and Environmentally Benign Synthetic Methods

The development of green and sustainable methods for synthesizing organoboron compounds, including 4-fluoro-3-iodophenylboronic acid, is a key area of future research. nih.govboronmolecular.com Traditional methods often involve harsh reagents and generate significant waste. Emerging research focuses on minimizing environmental impact through several strategies:

Metal-Free Catalysis: Transition-metal-free borylation reactions offer an attractive alternative to traditional methods. These reactions often utilize simple Lewis bases to activate diboron (B99234) reagents, providing a more environmentally friendly route to organoboron compounds. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis presents a mild and efficient method for the borylation of aryl halides. organic-chemistry.org This approach uses light as a renewable energy source to drive the reaction, reducing the need for harsh conditions.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product, minimizing waste and improving atom economy. nih.gov Applying MCR strategies to the synthesis of this compound and its derivatives could significantly enhance sustainability. nih.gov

Green Solvents: The use of environmentally benign solvents, such as ethanol, is being explored to reduce the environmental footprint of synthetic processes. nih.gov

These sustainable approaches aim to make the synthesis of this compound and other valuable organoboron compounds more efficient and environmentally responsible. nih.govrsc.org

Exploration of Novel Catalytic Systems and Methodologies for Enhanced Efficiency

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and this compound is a key substrate in these reactions. boronmolecular.commdpi.com Future research will focus on developing novel catalytic systems to enhance the efficiency and scope of these couplings.

Advanced Palladium Catalysts: While palladium has long been the catalyst of choice, research continues to develop more active and robust palladium-based systems. This includes the use of specific ligands, such as phosphites and dialkylbiarylphosphines, to improve catalyst turnover numbers and expand the substrate scope to include challenging aryl chlorides. acs.orgnih.govnih.gov

Heterogeneous Catalysts: To address the issue of catalyst recovery and reuse, researchers are exploring heterogeneous catalysts, such as palladium nanoparticles supported on materials like modified graphene. mdpi.com These systems offer the potential for easier separation and recycling, contributing to more sustainable processes.

Copper and Other Metal Catalysts: While palladium dominates the field, other metals like copper are also being investigated for their catalytic activity in cross-coupling and other reactions involving arylboronic acids. rsc.orgacs.org

The development of these novel catalytic systems will enable more efficient and versatile applications of this compound in the synthesis of complex organic molecules. doabooks.orgnih.gov

Expansion of Reaction Scope to Underexplored Bond Formations and Complex Architectures

The dual reactivity of this compound, stemming from its iodo and boronic acid functionalities, allows for sequential and site-selective reactions. Future research will aim to exploit this property to access novel and complex molecular architectures.

Sequential Cross-Coupling Reactions: The differential reactivity of the C-I and C-B bonds can be harnessed to perform sequential Suzuki-Miyaura or other cross-coupling reactions. This allows for the controlled and stepwise introduction of different aryl or other organic fragments, leading to the synthesis of complex biaryl and polyaryl structures. nih.govacs.orgresearchgate.net

Domino and Tandem Reactions: Designing one-pot reactions that combine multiple bond-forming events in a single operation is a major goal. This can involve domino Heck-Mizoroki/Suzuki-Miyaura reactions or other tandem processes that leverage the unique reactivity of this compound.

Synthesis of Multifunctional Compounds: The ability to selectively functionalize the molecule at two different positions opens up avenues for the synthesis of multifunctional compounds with tailored properties for applications in medicinal chemistry and materials science. nih.govbohrium.com

By expanding the reaction scope, chemists can unlock the full potential of this compound as a versatile building block for constructing intricate and functionally rich molecules.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, reproducible, and scalable chemical production. illinois.eduresearchgate.net

Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly for handling unstable intermediates. datapdf.comnih.govnih.gov The synthesis and subsequent reactions of this compound can be optimized in flow systems, leading to higher yields and purity. acs.orgdatapdf.comresearchgate.net

Automated Synthesis: Automated platforms, often utilizing pre-packed reagent cartridges, can streamline the synthesis of compound libraries for drug discovery and materials science. synplechem.commerckmillipore.com These systems can perform entire reaction sequences, including reaction, workup, and purification, with minimal user intervention. synplechem.commerckmillipore.comchemrxiv.orgillinois.edunih.gov The use of this compound in such automated systems can accelerate the discovery of new molecules with desired properties.

Table 1: Comparison of Batch vs. Flow Chemistry for Boronic Acid Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Control | Less precise, potential for temperature gradients | Precise control over temperature, pressure, and residence time |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent heat transfer due to high surface area-to-volume ratio |

| Safety | Higher risk with exothermic reactions and unstable intermediates | Improved safety due to small reaction volumes and better control |

| Scalability | Often challenging to scale up | More straightforward to scale up by running the system for longer |

| Reproducibility | Can be variable | High reproducibility |

The adoption of these advanced technologies will be crucial for unlocking the full potential of this compound in both academic research and industrial applications.

Investigating New Functional Material Applications Leveraging Fluorine and Iodine Effects

The presence of both fluorine and iodine atoms in this compound imparts unique electronic and physical properties that can be exploited in the design of new functional materials. chemistryviews.org

Fluorine Effects: The high electronegativity and small size of fluorine can significantly influence a molecule's properties, including its stability, lipophilicity, and binding affinities. chemistryviews.orgquora.com In materials science, fluorine-containing compounds are used in a wide range of applications, from polymers with enhanced thermal and chemical resistance to advanced electronic materials. man.ac.uk

Iodine Effects: The larger and more polarizable iodine atom can participate in halogen bonding and other non-covalent interactions, which can be used to control the self-assembly and packing of molecules in the solid state. This has implications for the design of liquid crystals, organic semiconductors, and other ordered materials.

Synergistic Effects: The combination of fluorine and iodine can lead to synergistic effects, where the properties of the resulting material are more than the sum of its parts. nih.govmdpi.comquora.com For example, the interplay between the electron-withdrawing nature of fluorine and the halogen-bonding ability of iodine could be used to fine-tune the electronic and optical properties of organic materials for applications in OLEDs, solar cells, and sensors.

Future research in this area will focus on incorporating this compound into polymers, dendrimers, and other advanced materials to explore the unique properties arising from its fluoro- and iodo-substituents.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 4-Fluoro-3-iodophenylboronic acid, and how can its purity be verified?

- Synthesis : Utilize halogen-directed cross-coupling reactions, such as Miyaura borylation, where a halogenated precursor (e.g., 4-fluoro-3-iodobenzene) reacts with a boronating agent (e.g., bis(pinacolato)diboron) under palladium catalysis. Optimize reaction conditions (temperature, solvent polarity) to minimize protodeboronation .

- Purity Verification : Employ , , , and NMR spectroscopy to confirm structural integrity. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for assessing purity. X-ray crystallography can resolve ambiguities in stereoelectronic effects .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : -NMR detects fluorine environments (δ ~ -110 to -130 ppm for aryl-F), while -NMR identifies boronic acid signals (δ ~ 28–32 ppm).

- Infrared (IR) Spectroscopy : Confirm B–O (1340–1310 cm) and B–C (1480–1440 cm) stretching vibrations.

- X-ray Crystallography : Resolve supramolecular interactions (e.g., halogen bonding between iodine and boronic acid groups) and confirm crystal packing .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight containers under inert gas (N/Ar) at 0–6°C to prevent oxidation or moisture-induced protodeboronation.

- Handling : Use anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis. Monitor for decomposition via periodic NMR analysis .

Advanced Questions

Q. How do the electronic properties of fluorine and iodine substituents affect the Suzuki-Miyaura coupling efficiency of this compound?

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances boronic acid’s electrophilicity, accelerating transmetalation. Iodine’s polarizability stabilizes transition states via halogen bonding with palladium catalysts.

- Methodological Insight : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) reveal reduced electron density at the boron center, facilitating nucleophilic attack. Validate with kinetic studies under varying Pd catalyst loads .

Q. What computational methods are suitable for predicting the reactivity and interaction mechanisms of this compound in cross-coupling reactions?

- DFT Modeling : Use Gaussian 09 with B3LYP functional to optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO). Molecular docking simulations (AutoDock Vina) predict binding affinities with catalytic Pd complexes.

- Vibrational Analysis : Compare computed IR spectra (harmonic approximation) with experimental data to validate electronic structure models .

Q. How can researchers resolve contradictions in protodeboronation rates reported for halogen-substituted phenylboronic acids?

- Controlled Experiments : Systematically vary solvent (protic vs. aprotic), temperature, and pH. For example, protodeboronation in aqueous ethanol occurs faster due to acid-catalyzed cleavage of the B–C bond.

- Kinetic Profiling : Use -NMR to track boronic acid decomposition over time. Compare with literature data on 4-halophenylboronic acids (e.g., 4-Fluorophenylboronic acid vs. 4-Iodophenylboronic acid) .

Q. What strategies optimize the use of this compound in synthesizing complex supramolecular architectures?

- Crystal Engineering : Leverage iodine’s halogen-bonding capability to direct molecular assembly. Co-crystallize with complementary hydrogen-bond donors (e.g., pyridyl groups) to stabilize layered structures.

- Thermodynamic Analysis : Differential Scanning Calorimetry (DSC) identifies phase transitions, while Hirshfeld surface analysis quantifies intermolecular interactions in crystal lattices .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.